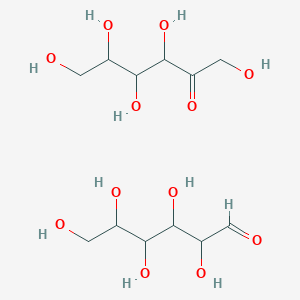
Invertose
説明
Invertose, also known as invertase, is an enzyme that splits sucrose into its component parts of glucose and fructose . It is commonly used in the candy-making industry to create liquid centers in candies . Invertase is usually derived from yeast, either from bread factories or beer breweries .
Synthesis Analysis
Invertase is a hydrolase, cleaving sucrose into the two monosaccharides . Suc synthase is a cytoplasmic enzyme and, in most plants, two closely related isoforms have been identified .Molecular Structure Analysis
Invertase exists in several isoforms with different biochemical properties and subcellular locations . The three-dimensional crystal structure of invertase reveals two modules, namely a five-bladed β-propeller with structural similarity to the β-propeller structures of glycosidase from families GH43 and GH68 connected to a β-sandwich module .Chemical Reactions Analysis
Invertase converts sucrose to glucose and fructose . The reaction mechanism for the formation of glucose and fructose was studied by stopped flow spectrophotometer and circular dichroism . The reaction mechanism follows a biphasic mode with rate constants of k1 0.0053 s−1 ± 0.001 s−1 and k2 0.030 s−1 ± 0.01 s−1 for 25 mM concentration of sucrose .Physical And Chemical Properties Analysis
Invertose is a sweet hygroscopic liquid, white or yellowish viscous syrup, about 70% to 90% of the sweetness of sucrose . It is soluble in water, glycerol, and ethylene glycol, and very slightly soluble in acetone and ethanol .科学的研究の応用
Real-time Assay of Invertase Activity
Invertase is the key enzyme involved in several crucial biological processes by hydrolyzing sucrose for the production of glucose and fructose . A continuous fluorometric method was developed for real-time detection of invertase activity . This method allows for real-time, simple, and rapidly monitoring the invertase activity and has a broad range of potential applications for kinetics and screening inhibitor .
Production of Intracellular Invertase
Invertase can be produced using inexpensive and readily available agro-materials . The production of intracellular invertase by Saccharomyces cerevisiae in cassava-soybean and yeast sucrose broth was compared . The results showed that there was a 4.1-fold increase in the units of invertase produced in cassava-soybean medium compared to yeast sucrose broth medium .
Beverage Industry
Invertase is widely used in the beverage industry . Because fructose has high sweetness, low crystallinity, and good hygroscopicity, invert syrup produced by invertase is broadly applied in the beverage industry .
Confectionary and Bakery Industry
Invertase is broadly used in the confectionary and bakery industries . It is used in these industries where invert sugar is preferred over sucrose .
High Fructose Syrup Production
Invertase is used in the production of high fructose syrup . The invert syrup produced by invertase is used in the production of high fructose syrup .
Pharmaceutical Formations
Invertase is used in the manufacture of pharmaceuticals . It is used in many industries where invert sugar is preferred over sucrose such as in pharmaceutical formations .
Biosensors
Invertase is also an important industrial enzyme for the manufacture of biosensors . It is used in the production of biosensors due to its ability to hydrolyze sucrose to produce glucose and fructose .
Continuous Reactor Modeling
The model obtained from invertase is applied to continuous reactor modeling (CSTR) and coupled with a model describing the kinetics of free glucose oxidase to examine glucose inhibition mitigation in FOS synthesis using immobilized invertase .
作用機序
Target of Action
Invertose, also known as invertase or β-fructofuranosidase, primarily targets sucrose . Sucrose is a non-reducing disaccharide, in which glucose and fructose are linked . Invertase plays a crucial role in the hydrolysis of sucrose into its constituent monosaccharides, glucose and fructose .
Biochemical Pathways
The action of invertase affects several biochemical pathways. The cleavage of sucrose into glucose and fructose allows these monosaccharides to be channeled into various pathways in different subcellular compartments . They may enter glycolysis and the tricarboxylic acid cycle for the production of ATP and NADH . The carbon of the disaccharide may also be used for the biosynthesis of primary metabolites important for tissue growth and development . Likewise, sucrose may become converted into polymers such as starch, triacyl glycerides, or polypeptides for long-term storage, or into secondary compounds, enabling plants to cope with predators and pests or other environmental challenges .
Pharmacokinetics
It is also synthesized by bees, which use it to make honey from nectar . The temperature optimum is 60 °C and a pH optimum is 4.5 .
Result of Action
The result of invertase’s action is the production of glucose and fructose from sucrose . This process is crucial in several biological processes and plays important roles in the fields of food, pharmacy, cosmetics, biofuels, and agriculture . The resulting mixture of fructose and glucose is referred to as “inverted sugar” because of the inversion of its optical property from the positive rotation to the negative rotation .
Action Environment
The action of invertase is influenced by environmental factors. For instance, the enzyme’s activity is optimal at a temperature of 60 °C and a pH of 4.5 . Furthermore, invertase is produced by various organisms such as yeast, fungi, bacteria, higher plants, and animals . These organisms may have different environmental conditions that could influence the action, efficacy, and stability of invertase.
将来の方向性
特性
IUPAC Name |
2,3,4,5,6-pentahydroxyhexanal;1,3,4,5,6-pentahydroxyhexan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H12O6/c2*7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2;1,3-6,8-12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXUVWGSCCGHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O.C(C(C(C(C(=O)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
>105ºC | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
Completely soluble | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Density |
1.00211 (WT %= 1; VACUUM) | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS RN |
8013-17-0 | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sugar, invert | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sugar, invert | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.446 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INVERT SUGAR | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2008 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
Decomposes | |
| Record name | Invert sugar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09344 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: Can invertose be safely mixed with other intravenous solutions for clinical use?
A1: Yes, research suggests that invertose exhibits compatibility with several intravenous solutions. Studies have confirmed the stability of various drugs, including Cefoperazone Sodium/Tazobactam Sodium [], Ozagrel Sodium [], and Sulfotanshinone Sodium [], when mixed with invertose injection. These mixtures remained stable for at least 6 hours, maintaining their appearance, pH, and drug content.
Q2: Does the addition of Heparin influence the tissue response to invertose infusion?
A2: Phlebographic studies in children revealed that while invertose infusion could induce tissue damage, manifested as changes in vessel walls, edema, and venous circulation disturbances, the inclusion of Heparin significantly reduced these adverse effects [].
Q3: Are there any safety concerns regarding the use of invertose in intravenous nutrition?
A5: While generally considered safe for intravenous nutrition, some studies suggest that compared to saline, invertose, along with other solutions like glucose and Vamine, can cause damage to the microcirculation, potentially increasing the risk of thrombophlebitis [].
Q4: Is there a risk of Volkmann's contracture associated with extravascular infusion of hypertonic invertose?
A6: While not explicitly discussed in the provided research, one paper mentions Volkmann's contracture in the context of extravascular infusion of hypertonic invertose []. This suggests potential risks associated with the extravascular administration of hypertonic invertose solutions.
Q5: Are there alternative carbohydrate solutions for intravenous nutrition, and how do they compare to invertose?
A7: Yes, solutions containing glucose, fructose, and xylitol have been investigated as alternatives to invertose in intravenous nutrition []. These studies often focus on comparing the metabolic impact of these solutions, particularly their effect on blood glucose and insulin levels.
Q6: What analytical techniques are commonly employed in invertose research?
A8: High-performance liquid chromatography (HPLC) is frequently used to determine the stability of drug solutions containing invertose [, , ]. This method enables researchers to quantify drug content in the presence of invertose and assess any potential degradation over time.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



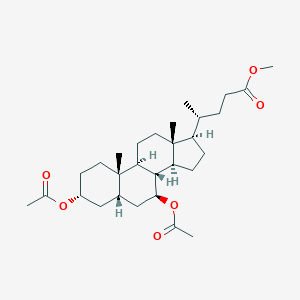
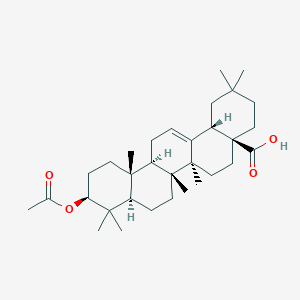
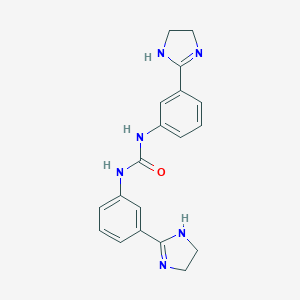
![[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate](/img/structure/B33437.png)

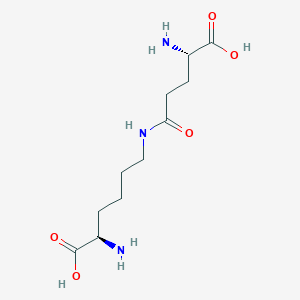





![(S)-N-[2-(2,6-dimethylphenoxy)-1-methylethyl]acetamide](/img/structure/B33467.png)

